

Spectral Analysis of **tert**-butyl 3-(hydroxymethyl)piperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	<i>Tert</i> -butyl 3-(hydroxymethyl)piperidine-1-carboxylate
Compound Name:	
Cat. No.:	B039367

[Get Quote](#)

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for **tert**-butyl 3-(hydroxymethyl)piperidine-1-carboxylate, a key building block in synthetic organic chemistry and drug discovery. The following sections detail the ^1H and ^{13}C NMR spectral data, the experimental protocols for their acquisition, and a visualization of the molecular structure and experimental workflow. This document is intended for researchers, scientists, and professionals in the field of drug development.

Nuclear Magnetic Resonance (NMR) Spectral Data

The NMR spectra were acquired in deuterated chloroform (CDCl_3) as the solvent. The data is presented in the following tables, summarizing the key spectral parameters for both ^1H and ^{13}C nuclei.

^1H NMR Spectral Data

The proton NMR spectrum was recorded on a 500 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment
3.87 – 3.78	m	1H	-CHaHb-OH
3.73 – 3.63	m	2H	Piperidine Ring H
3.40 – 3.26	m	2H	-CHaHb-OH
1.99 – 1.73	m	4H	Piperidine Ring H
1.67 – 1.48	m	3H	Piperidine Ring H
1.46	s	9H	tert-butyl group
1.45 – 1.32	m	1H	Piperidine Ring H

^{13}C NMR Spectral Data

The carbon-13 NMR spectrum was obtained on a 126 MHz spectrometer. The chemical shifts (δ) are reported in ppm.

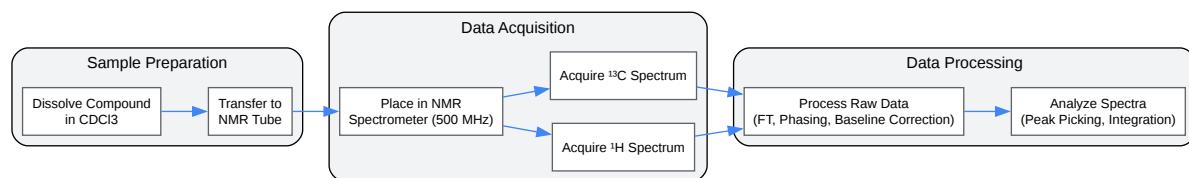
Chemical Shift (δ ppm)	Assignment
155.0	C=O (carbamate)
79.3	$\text{C}(\text{CH}_3)_3$
62.8	-CH ₂ -OH
56.9	Piperidine Ring C
46.4	Piperidine Ring C
31.0	Piperidine Ring C
30.6	Piperidine Ring C
29.3	Piperidine Ring C
28.7	$-\text{C}(\text{CH}_3)_3$
23.6	Piperidine Ring C

Experimental Protocols

The following protocol outlines the general procedure for the acquisition of NMR spectra.

Sample Preparation: A sample of **tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate** was dissolved in deuterated chloroform (CDCl_3).

Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a Bruker UltraShield Plus Avance III 500 MHz spectrometer.[\[1\]](#)


Data Acquisition:

- ^1H NMR: The spectrum was acquired at a frequency of 500 MHz.[\[1\]](#) Data is reported as chemical shift (δ) in ppm, with multiplicity (s = singlet, m = multiplet), and integration.[\[1\]](#)
- ^{13}C NMR: The spectrum was recorded at a frequency of 126 MHz.[\[1\]](#) Chemical shifts are reported in ppm relative to the CDCl_3 solvent peak (77.16 ppm).[\[1\]](#)

Visualizations

The following diagrams illustrate the chemical structure of the target compound and a generalized workflow for NMR spectral acquisition.

Figure 1: Chemical structure of the title compound.

[Click to download full resolution via product page](#)

Figure 2: Generalized workflow for NMR data acquisition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [macmillan.princeton.edu](https://www.macmillan.princeton.edu) [macmillan.princeton.edu]
- To cite this document: BenchChem. [Spectral Analysis of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b039367#spectral-data-for-tert-butyl-3-hydroxymethyl-piperidine-1-carboxylate-h-nmr-c-nmr>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com